molecular formula C9H5ClF3N3 B2834181 3-chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine CAS No. 438450-38-5

3-chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine

Cat. No. B2834181
M. Wt: 247.61
InChI Key: IADZROUQPRNNNZ-UHFFFAOYSA-N
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Patent
US07867949B2

Procedure details

A mixture of 15.30 g of 3-trifluoromethyl-1H-pyrazole, 16.64 g of 2,3-dichloropyridine, 26.42 g of potassium carbonate and 100 ml of N,N-dimethylformamide was stirred at 130° C. for 14 hours. The reaction mixture was allowed to cool to room temperature and then water was poured thereto. The mixture was extracted with ethyl acetate two times. The organic layers were combined, washed successively with water and an aqueous saturated sodium chloride solution, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting residue was subjected to silica gel column chromatography to obtain 22.88 g of 3-chloro-2-(3-trifluoromethyl-1H-pyrazol-1-yl)pyridine of the formula:
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
16.64 g
Type
reactant
Reaction Step One
Quantity
26.42 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])[C:3]1[CH:7]=[CH:6][NH:5][N:4]=1.Cl[C:11]1[C:16]([Cl:17])=[CH:15][CH:14]=[CH:13][N:12]=1.C(=O)([O-])[O-].[K+].[K+].CN(C)C=O>O>[Cl:17][C:16]1[C:11]([N:5]2[CH:6]=[CH:7][C:3]([C:2]([F:9])([F:8])[F:1])=[N:4]2)=[N:12][CH:13]=[CH:14][CH:15]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
FC(C1=NNC=C1)(F)F
Name
Quantity
16.64 g
Type
reactant
Smiles
ClC1=NC=CC=C1Cl
Name
Quantity
26.42 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
was stirred at 130° C. for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate two times
WASH
Type
WASH
Details
washed successively with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous saturated sodium chloride solution, dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
ClC=1C(=NC=CC1)N1N=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 22.88 g
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.